2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid
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Overview
Description
2-(2,4-Dioxo-1,3-thiazolidin-5-ylidene)acetic acid is a chemical compound with the molecular formula C5H3NO4S It is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Mechanism of Action
Target of Action
It is known to be used in organic synthesis for constructing compounds with a 1,3-thiazolidinone structure . In the agricultural field, it can serve as a precursor for fungicides and bioactive molecules .
Mode of Action
As a synthetic reagent, it likely interacts with other molecules to form new compounds with a 1,3-thiazolidinone structure .
Result of Action
As a synthetic reagent, its primary function is likely to facilitate the formation of new compounds with a 1,3-thiazolidinone structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid typically involves the reaction of thiazolidine-2,4-dione with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as piperidine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the compound’s purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dioxo-1,3-thiazolidin-5-ylidene)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidine acetic acid derivatives.
Scientific Research Applications
2-(2,4-Dioxo-1,3-thiazolidin-5-ylidene)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: A precursor in the synthesis of 2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid.
4-Oxo-2-thioxo-3-thiazolidinylacetic acid: Another thiazolidine derivative with similar structural features.
Thiazole: A related compound with a similar ring structure but different functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its ability to undergo oxidation, reduction, and substitution reactions makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
5374-29-8 |
---|---|
Molecular Formula |
C5H3NO4S |
Molecular Weight |
173.1 |
Purity |
95 |
Origin of Product |
United States |
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